4-(1,2-benzisothiazol-3-yl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide
Overview
Description
4-(1,2-benzisothiazol-3-yl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C18H16F2N4OS and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.10128864 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Evaluation as Potential Antipsychotic Agents
A study conducted by Norman et al. (1996) involved the synthesis of heterocyclic analogues of 1192U90, including "4-(1,2-benzisothiazol-3-yl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide," which were evaluated for their potential antipsychotic properties. These compounds were tested in vitro for binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and in vivo for their ability to antagonize apomorphine-induced climbing response in mice, indicating their potential application in treating psychotic disorders Norman et al., 1996.
Antimicrobial and Antiviral Activities
Research by Krishna Reddy et al. (2013) focused on urea and thiourea derivatives of piperazine doped with febuxostat, including compounds related to "this compound." These compounds demonstrated significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities, suggesting their utility in developing new antimicrobial and antiviral agents Krishna Reddy et al., 2013.
In Vitro Oxidative Metabolism Studies
A study by Hvenegaard et al. (2012) on the metabolism of Lu AA21004, a compound structurally related to "this compound," revealed insights into the oxidative metabolism pathways involving CYP2D6, CYP2C9, and other enzymes. This research is crucial for understanding the metabolic profile and optimizing the pharmacokinetic properties of similar compounds for therapeutic use Hvenegaard et al., 2012.
Antineoplastic Properties
The metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia patients by Gong et al. (2010). This research provides valuable information on the metabolic pathways and potential therapeutic applications of flumatinib and structurally related compounds, including "this compound," in cancer treatment Gong et al., 2010.
Properties
IUPAC Name |
4-(1,2-benzothiazol-3-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4OS/c19-12-5-6-15(14(20)11-12)21-18(25)24-9-7-23(8-10-24)17-13-3-1-2-4-16(13)26-22-17/h1-6,11H,7-10H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBPJNCGWWNFOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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